Viramidine-13C5 Hydrochloride
Description
Significance of Isotopic Tracers in Mechanistic Studies
Isotopic tracers are powerful tools for elucidating the mechanisms of chemical and biological reactions. ias.ac.in By labeling a reactant, researchers can follow the labeled atom's path to the final products, providing definitive evidence for proposed reaction pathways. ias.ac.inwikipedia.org This method is crucial for understanding enzyme kinetics, metabolic conversions, and the intricate choreography of molecular interactions within a cell. ias.ac.in The use of stable isotopes is particularly advantageous as it avoids the safety and disposal concerns associated with radioactive isotopes. nih.gov Mass spectrometry and nuclear magnetic resonance (NMR) are the primary analytical techniques used to detect and quantify the presence of stable isotopes in various molecules, offering high sensitivity and specificity. ias.ac.innih.gov
Role of Carbon-13 Labeling in Chemical Biology and Metabolism Research
Carbon-13 (¹³C) is a stable isotope of carbon that constitutes about 1.1% of natural carbon. medchemexpress.com Its non-radioactive nature makes it ideal for use in human studies. nih.gov In chemical biology and metabolism research, compounds labeled with ¹³C are used extensively to track the metabolic fate of nutrients, drugs, and other xenobiotics. medchemexpress.comnih.gov
When a ¹³C-labeled compound is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. nih.gov By analyzing the distribution of ¹³C in various metabolites over time, researchers can map metabolic fluxes, identify active and inactive pathways, and quantify the contribution of different nutrient sources to cellular processes. nih.govnih.gov This approach, often referred to as ¹³C-based metabolic flux analysis, provides a dynamic picture of cellular metabolism that cannot be obtained through static measurements alone. nih.gov It has been instrumental in advancing our understanding of diseases like cancer and diabetes, as well as in the development of new therapeutic agents. youtube.comrsc.org
Historical Context and Evolution of Stable Isotope Applications
The concept of isotopes was first introduced in the early 20th century, with the discovery of isotopes of elements like oxygen, carbon, and nitrogen. nih.gov The pioneering work of scientists like Rudolph Schoenheimer and David Rittenberg at Columbia University in the 1930s established the use of stable isotopes as tracers in biological systems. physoc.orgnih.gov Their experiments, using deuterium (B1214612) and ¹⁵N, revolutionized the understanding of metabolism, revealing it to be a dynamic state of constant flux. nih.gov
The initial applications were primarily in biochemistry, laying the foundation for our modern understanding of metabolic pathways. nih.gov Following World War II, the increased availability of radioactive isotopes led to a temporary decline in the use of stable isotopes. nih.gov However, concerns over radiation safety and advancements in analytical instrumentation, particularly mass spectrometry, led to a resurgence in the use of stable isotopes. nih.govnih.gov Today, stable isotope labeling is a cornerstone of research in fields as diverse as physiology, drug metabolism, environmental science, and clinical diagnostics, with techniques continually evolving to offer greater sensitivity and broader applications. nih.goviaea.org
Viramidine and its ¹³C-Labeled Analog
Viramidine, also known as taribavirin, is an antiviral drug developed as a prodrug of ribavirin (B1680618). wikipedia.org Ribavirin is a broad-spectrum antiviral agent used in the treatment of chronic hepatitis C, but it is associated with side effects like hemolytic anemia. nih.govdrugbank.com Viramidine was designed to have better liver-targeting properties, thereby increasing the concentration of the active drug (ribavirin) in the liver while reducing its levels in red blood cells, potentially leading to a better safety profile. wikipedia.orgnih.gov
Studies have shown that viramidine is converted to ribavirin primarily in the liver. nih.govasm.org This liver-specific activation is a key feature of its design. researchgate.net To meticulously study its absorption, metabolism, and excretion, researchers have employed isotopically labeled versions of the compound, such as ¹⁴C-labeled viramidine and, for more detailed mechanistic studies not involving radioactivity, stable isotope-labeled versions like Viramidine-¹³C5 Hydrochloride. nih.govasm.org
The use of Viramidine-¹³C5 Hydrochloride allows scientists to trace the metabolic fate of the viramidine molecule with high precision using mass spectrometry. This helps in distinguishing the drug and its metabolites from endogenous compounds, providing clear and quantitative data on its pharmacokinetic profile and metabolic pathways. nih.govasm.org For example, studies with labeled viramidine have confirmed its extensive conversion to ribavirin and identified its major metabolites, such as triazole carboxamide (TCONH₂) and triazole carboxylic acid nucleoside (TCOOH). nih.gov
Research Findings with Labeled Viramidine
| Study Focus | Labeled Compound Used | Key Findings | Reference(s) |
| Metabolism in Humans | [¹⁴C]Viramidine | After a single oral dose, viramidine was rapidly absorbed and extensively converted to ribavirin. The main metabolites excreted in urine were TCONH₂, TCOOH, and ribavirin. | nih.govasm.org |
| Pharmacokinetics in Animals | [¹⁴C]Viramidine | Studies in rats and monkeys showed extensive conversion of viramidine to ribavirin. The drug exhibited better liver-targeting properties compared to ribavirin. | nih.govasm.org |
| Mechanism of Action | Not specified, conceptual | Viramidine acts as a prodrug for ribavirin and also inhibits the enzyme that breaks down ribavirin, potentially increasing its efficacy. | asm.org |
| Clinical Trials | Viramidine | Phase III clinical trials have been conducted to compare the safety and efficacy of viramidine plus pegylated interferon against ribavirin plus pegylated interferon for chronic hepatitis C. | clinicaltrials.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14ClN5O4 |
|---|---|
Molecular Weight |
284.64 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1/i1+1,3+1,4+1,5+1,8+1; |
InChI Key |
PIGYMBULXKLTCJ-NPTHJHMTSA-N |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=N)N.Cl |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of Viramidine 13c5 Hydrochloride for Research Purposes
Strategic Considerations for Carbon-13 Labeling of Nucleoside Analogs
The introduction of stable isotopes into complex molecules like nucleoside analogs is a meticulous process that demands careful planning, from the selection of starting materials to the final purification steps. The primary goal is to produce a compound with the isotopic label at a specific, known location and in high abundance, which is crucial for its use in quantitative and structural analytical studies. nih.govnist.gov
The cornerstone of synthesizing Viramidine-13C5 Hydrochloride is the selection of an appropriately labeled precursor for the ribose sugar. The most direct and common precursor for this purpose is D-Ribose uniformly labeled with carbon-13 (U-13C5-D-Ribose). This ensures that the five-carbon backbone of the resulting nucleoside is fully enriched.
Alternatively, biosynthetic pathways can be utilized where organisms are grown in media containing a labeled carbon source, such as 13C-glucose. oup.comnih.gov In such methods, metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway convert the labeled glucose into labeled ribose, which is then incorporated into nucleotides. oup.comnih.gov However, for targeted synthesis of a specific compound like Viramidine, a multi-step chemical synthesis approach starting from a fully labeled precursor generally offers greater control and higher yields of the final product. researchgate.net
The isotopic incorporation pathway for a chemical synthesis of Viramidine-13C5 would involve:
Activation of Labeled Ribose: The 13C5-D-Ribose is first converted into a reactive derivative, typically by protecting the hydroxyl groups and activating the anomeric carbon (C1'). This prepares the sugar to be coupled with the heterocyclic base.
Glycosylation: The activated 13C5-ribose derivative is coupled with a precursor of the triazole carboxamide base. This crucial step forms the glycosidic bond between the sugar and the base.
Functional Group Transformations: Following glycosylation, a series of reactions are performed to convert the coupled intermediate into the final Viramidine structure, which involves the formation of the 3-carboxamidine group from a corresponding nitrile or amide.
Salt Formation: The final step involves reacting the Viramidine base with hydrochloric acid to form the stable hydrochloride salt.
Achieving specific positional labeling, such as in Viramidine-13C5, relies on robust and well-established multi-step chemical synthesis protocols. While the specific synthesis of Viramidine-13C5 is not widely published in detail, the synthesis of its parent compound, Ribavirin (B1680618), and other C-nucleoside analogs provides a clear roadmap. nih.govnih.govresearchgate.net
A key challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') to obtain the desired β-anomer, which is the biologically active form. mcgill.ca Synthetic strategies often employ neighboring group participation to direct the incoming nucleobase to the correct face of the ribose ring. mcgill.ca
The synthesis of the triazole ring itself can be achieved through methods like the Huisgen 1,3-dipolar cycloaddition, which involves reacting an azide (B81097) with an alkyne. nih.govresearchgate.net In the context of Viramidine-13C5, a synthetic route could involve coupling a 13C5-ribosyl azide with an appropriate alkyne, or vice-versa, followed by the necessary functional group manipulations to form the carboxamidine. The synthesis of related ribavirin C-nucleoside analogues has been described utilizing an indium-mediated alkynylation followed by a Huisgen cycloaddition. nih.govresearchgate.netresearchgate.net
A generalized synthetic scheme would proceed as follows:
Protection of hydroxyl groups on 13C5-D-Ribose.
Introduction of a suitable leaving group at the anomeric position.
Stereoselective glycosylation with a pre-formed or in-situ generated triazole precursor.
Deprotection of the hydroxyl groups.
Conversion of the carboxamide or cyano group on the triazole ring to the 3-carboxamidine of Viramidine.
Purification and formation of the hydrochloride salt.
Isotopic Purity and Chemical Characterization of this compound
For an isotopically labeled compound to be useful in research, its identity, purity, and the extent of labeling must be rigorously confirmed. This is achieved through a combination of advanced analytical techniques and stringent quality control procedures. ckisotopes.com
The confirmation of isotopic labeling and the quantification of enrichment levels rely on techniques that can differentiate between isotopes. The two primary methods for characterizing this compound are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS): MS is the principal technique for determining isotopic enrichment. It separates ions based on their mass-to-charge ratio (m/z). acs.org For Viramidine-13C5, the molecular ion peak will be shifted by +5 mass units compared to the unlabeled compound. By analyzing the mass distribution vector (MDV), which shows the relative abundances of the unlabeled (M+0) and various labeled (M+1 to M+5) isotopologues, the exact percentage of isotopic enrichment can be calculated. nih.gov
The following table summarizes the key analytical techniques and their roles:
| Analytical Technique | Primary Role in Characterization | Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | Quantification of Isotopic Enrichment | Mass-to-charge ratio (m/z), Mass Distribution Vector (MDV), Isotopic Purity (%) |
| 13C-NMR Spectroscopy | Confirmation of Label Position | Chemical shifts of labeled carbons, 13C-13C coupling patterns |
| 1H-NMR Spectroscopy | Structural Confirmation & Chemical Purity | Proton chemical shifts, structural integrity, presence of impurities |
| High-Performance Liquid Chromatography (HPLC) | Assessment of Chemical Purity | Purity profile (%), detection of chemical impurities and isomers |
The designation of "research grade" implies that the compound meets high standards of quality and is supplied with comprehensive documentation. ckisotopes.com For this compound, this involves a multi-faceted quality control (QC) process.
The key QC parameters include:
Chemical Purity: This is typically determined by HPLC and NMR and ensures that the compound is free from starting materials, reagents, or side products from the synthesis. A purity of >98% or >99% is often required. nih.gov
Isotopic Purity: This refers to the percentage of the compound that contains the isotopic label. For Viramidine-13C5, this would be the percentage of molecules containing five 13C atoms.
Isotopic Enrichment: This specifies the percentage of the atoms at a given position that are the desired isotope. For a U-13C5 label, the enrichment at each of the five carbon positions should be high, typically >99%.
Structural Integrity: Confirmed by NMR and MS to ensure the correct chemical structure has been synthesized.
Batch-to-Batch Consistency: Manufacturing processes must be controlled and documented to ensure that different production lots have the same quality characteristics. ckisotopes.com
Suppliers of high-quality labeled compounds often follow stringent quality systems, which may include documented batch records, scientifically validated test methods, and quality assurance oversight, sometimes adhering to principles similar to Good Manufacturing Practices (GMP) even for research materials. ckisotopes.com
The table below outlines the essential quality control methodologies for research-grade this compound.
| QC Parameter | Methodology | Acceptance Criteria (Typical) |
|---|---|---|
| Chemical Identity | 1H-NMR, 13C-NMR, MS | Spectrum conforms to the structure of this compound |
| Chemical Purity | HPLC, 1H-NMR | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% for each of the 5 carbon positions |
| Structural Confirmation | Full characterization data (NMR, MS) | Data consistent with the proposed labeled structure |
| Documentation | Certificate of Analysis (CoA) | CoA provided with lot-specific purity, isotopic enrichment, and analytical data |
Application of Viramidine 13c5 Hydrochloride in in Vitro Metabolic Investigations
Experimental Design for Stable Isotope Tracing in Cellular Systems
Stable isotope-resolved metabolomics (SIRM) is an increasingly utilized method to investigate metabolic pathways within cells. springernature.comnih.gov The experimental design for using Viramidine-13C5 Hydrochloride involves its introduction into a cell culture system and subsequent analysis to track the flow of the 13C label through various metabolic conversions. nih.gov This approach provides a dynamic view of the prodrug's fate within the cell.
The choice of an appropriate in vitro model is critical for studying the metabolism of a liver-targeting prodrug like Viramidine. nih.govresearchgate.net Given that Viramidine is designed to be preferentially activated in the liver, cell culture models derived from hepatic tissue are most relevant. nih.govnih.govnih.gov
Hepatoma Cell Lines: Transformed cell lines such as HepG2 are widely used. They are relatively easy to culture and can perform many liver-specific metabolic functions. For studying the full life cycle of hepatotropic viruses and the drugs that target them, engineered hepatoma cell lines like HepG2-NTCP, which express the sodium taurocholate cotransporting polypeptide (NTCP) receptor, are particularly valuable as they support viral entry and replication, providing a more complete model system. frontiersin.org
Primary Human Hepatocytes (PHHs): These cells are considered the gold standard for in vitro liver studies as they most closely mimic the physiology of the human liver. However, they are difficult to maintain in culture, as they tend to rapidly lose their differentiated phenotype. frontiersin.org
3D Cell Culture Models: Advanced models such as multicellular spheroids and organoids offer a more physiologically relevant environment compared to traditional 2D monolayers. mdpi.com These 3D structures better replicate cell-cell interactions and metabolic gradients found in vivo, making them excellent platforms for studying drug metabolism and toxicity. mdpi.com For instance, 3D bioprinted hepatic models have been successfully used to study the metabolism of other drugs. mdpi.com
The selection among these models depends on the specific research question, balancing physiological relevance with experimental feasibility. For tracing the biotransformation of this compound, a robust model expressing the necessary activating enzymes is paramount.
A primary goal of in vitro studies with Viramidine is to identify and characterize the enzymes responsible for its conversion to the active drug, Ribavirin (B1680618). Due to the structural similarity of Viramidine's amidine group to the amino group of adenosine (B11128), adenosine deaminase (ADA) was identified as the key enzyme in this activation step. oup.com
In vitro enzymatic assays are crucial for confirming this mechanism. nih.gov By incubating this compound with purified ADA, researchers can monitor the reaction. A common method involves UV spectroscopy, which can detect the spectral shift as Viramidine is converted to Ribavirin. researchgate.netnih.gov The use of the 13C5-labeled compound allows for unambiguous tracking of the substrate and product using mass spectrometry.
Kinetic analyses have revealed that the ADA-catalyzed deamination of Viramidine is highly sensitive to pH. nih.govpharmgkb.org The catalytic efficiency increases significantly at a more alkaline pH. oup.com Interestingly, studies have shown that ADA not only activates Viramidine to Ribavirin but can also catalyze a second, much slower deamination of Ribavirin to an inactive metabolite, ICN3297. oup.comnih.gov The significant difference in the rates of these two consecutive reactions ensures that the active drug, Ribavirin, accumulates. nih.gov The potent ADA inhibitor, 2'-deoxycoformycin, has been shown to suppress this conversion, providing strong evidence for ADA's central role. nih.gov
| Parameter | Value (pH 7.3) | Value (pH 9.5) |
| Km | - | 0.46 mM |
| kcat | - | 28 s–1 |
| Catalytic Efficiency (kcat/Km) | 0.19 mM–1s–1 | 61 mM–1s–1 |
| Kinetic parameters for the in vitro conversion of Viramidine to Ribavirin by Adenosine Deaminase (ADA) at different pH values. The data highlights a 320-fold increase in catalytic efficiency at a higher pH. oup.com |
Quantitative Analysis of Metabolic Flux in In Vitro Models
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net By using this compound as a tracer, it is possible to quantify the rate of its conversion to Ribavirin and the subsequent flow into various metabolic pathways. nih.govresearchgate.net
The process involves incubating cells with the 13C5-labeled prodrug for a defined period. springernature.comnih.gov After harvesting, metabolites are extracted and their mass isotopomer distributions (MIDs) are determined by mass spectrometry. The MID reveals the proportion of each metabolite that contains the 13C5 label. researchgate.net This data, combined with measurements of uptake and secretion rates of the compound and its metabolites, is then fitted to a computational model of the relevant metabolic network. researchgate.net This analysis yields quantitative flux values for the key enzymatic steps, such as the rate of ADA-catalyzed deamination and the rates of phosphorylation by cellular kinases. amanote.comresearchgate.net This provides a detailed, quantitative picture of how the prodrug is processed by the cell, which is critical for understanding its efficacy and for the rational design of future therapeutic agents. pharmgkb.org
Tracing of Carbon-13 through Downstream Metabolic Pathways
In vitro studies are fundamental to understanding the metabolic conversion of a prodrug to its active form. Viramidine was developed as a prodrug of the antiviral agent ribavirin, with the aim of improving its pharmacokinetic profile, particularly enhancing liver targeting. nih.govresearchgate.net The primary metabolic conversion of viramidine is its deamination to form ribavirin, a reaction catalyzed by the enzyme adenosine deaminase. researchgate.netnih.gov This conversion has been demonstrated in vitro. nih.gov
The use of this compound, where five carbon atoms in the ribose sugar moiety are replaced with ¹³C, allows for the precise tracking of this metabolic transformation. When this compound is incubated with liver microsomes, hepatocytes, or purified adenosine deaminase in an in vitro setting, the ¹³C label is retained in the resulting ribavirin molecule. This is because the deamination reaction occurs on the triazole carboxamidine group, leaving the ribose portion of the molecule intact. nih.gov
Consequently, the downstream metabolic pathway of this compound can be traced by monitoring the appearance of ¹³C-labeled ribavirin. Further metabolism of ribavirin involves phosphorylation to its active forms: ribavirin 5'-monophosphate (RMP), ribavirin 5'-diphosphate (RDP), and ribavirin 5'-triphosphate (RTP). nih.govnih.gov As the ribose moiety remains unchanged during these phosphorylation steps, the ¹³C label persists in these phosphorylated metabolites.
By employing analytical techniques capable of distinguishing between labeled and unlabeled molecules, researchers can follow the flow of the ¹³C atoms from the parent prodrug, Viramidine-13C5, through to its active triphosphate form, ¹³C5-Ribavirin triphosphate. This provides a clear and unambiguous picture of the metabolic activation pathway. While detailed in vitro flux analysis studies using this compound are not extensively reported in the public domain, the known metabolic pathway strongly indicates that the ¹³C5-label would be conserved through the key metabolic steps.
Isotope Ratio Mass Spectrometry and Chromatographic Techniques for Metabolite Quantification
A significant application of this compound in in vitro metabolic investigations is its use as an internal standard for the accurate quantification of viramidine and its primary metabolite, ribavirin. nih.govnih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for this purpose. nih.gov
In this analytical approach, a known quantity of the stable isotope-labeled compound, such as [¹³C]viramidine and [¹³C]ribavirin, is added to the in vitro sample (e.g., plasma, cell lysates) at the beginning of the sample preparation process. nih.govnih.gov These labeled compounds are chemically identical to their unlabeled counterparts and thus exhibit the same behavior during sample extraction, purification, and chromatographic separation. However, they are distinguishable by the mass spectrometer due to their difference in mass.
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled (analyte) and the ¹³C-labeled (internal standard) compounds in a process called multiple reaction monitoring (MRM). nih.gov By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as any sample loss or variation during the analytical process will affect both the analyte and the internal standard equally.
The following table summarizes the precursor-to-product ion transitions used in LC-MS/MS methods for the simultaneous analysis of viramidine and ribavirin, utilizing their ¹³C-labeled counterparts as internal standards. nih.govnih.govnih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Viramidine | 244 | 112 |
| [¹³C]Viramidine | 249 | 112 |
| Ribavirin | 245 | 113 |
| [¹³C]Ribavirin | 250 | 113 |
These LC-MS/MS methods have been validated for linearity, precision, and accuracy over a range of concentrations, demonstrating their robustness for quantifying viramidine and ribavirin in biological matrices. For instance, a validated method for human plasma showed linearity over a concentration range of 1-1000 ng/mL with a lower limit of quantification of 1 ng/mL for both compounds. nih.gov The intra- and inter-day precision and accuracy were well within acceptable limits, highlighting the reliability of using ¹³C-labeled internal standards. nih.gov
While the term "isotope ratio mass spectrometry" (IRMS) often refers to techniques that measure the ratio of stable isotopes to determine metabolic flux, in the context of the available literature for viramidine, the primary application of ¹³C-labeled standards is for quantification via LC-MS/MS, where the ratio of the analyte to the labeled standard is key.
Utilization of Viramidine 13c5 Hydrochloride in Preclinical in Vivo Metabolism Studies Animal Models
Methodological Considerations for Stable Isotope Tracing in Animal Models
The design of in vivo metabolism studies using stable isotope tracers like Viramidine-13C5 Hydrochloride requires careful planning to ensure the data generated is accurate and relevant.
The choice of animal model is a critical first step. The species selected should ideally mimic human metabolism of the drug as closely as possible to provide predictive data. For viramidine and its parent compound ribavirin (B1680618), studies have frequently utilized rats and cynomolgus monkeys. nih.govresearchgate.net These species are chosen because their metabolic pathways, including the enzymes responsible for converting viramidine to ribavirin, share similarities with those in humans. nih.gov For instance, adenosine (B11128) deaminase, the enzyme that activates the viramidine prodrug to ribavirin, is present in the tissues of these animals, making them suitable models to study this critical conversion step. nih.govnih.gov Comparing metabolic profiles between species, such as rats and monkeys, can also highlight important differences, for example in how the drug and its metabolites accumulate in red blood cells versus the target organ, the liver. nih.gov
The route of administration for the isotope-labeled compound must align with the intended clinical use. Since viramidine is designed for oral delivery, preclinical studies often use oral gavage to administer this compound to animal models. nih.govnih.gov This method ensures the compound passes through the gastrointestinal tract and undergoes first-pass metabolism in the liver, which is the primary site of its conversion to ribavirin. nih.gov Other administration routes, such as intravenous or intraperitoneal injections, can also be used to bypass certain metabolic steps and answer specific experimental questions about drug distribution and clearance. nih.gov Regardless of the route, the use of a stable isotope-labeled version allows for the precise tracking of the administered compound's journey through the body. nih.gov
Investigating Tissue-Specific Metabolism and Distribution via Carbon-13 Labeling
A key advantage of using this compound is the ability to map its distribution and metabolism in specific tissues, which is crucial for a liver-targeting prodrug. nih.govresearchgate.net
Following administration of this compound, researchers can collect various biological samples—such as blood (plasma), liver, and other organs—at different time points. nih.gov Analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are then used to detect and quantify the ¹³C-labeled molecules. nih.govnih.gov This allows for the creation of a detailed map showing where the drug and its metabolites are located.
Studies have shown that viramidine administration leads to significantly higher drug concentrations in the liver compared to ribavirin administration. nih.govnih.govresearchgate.net For example, after oral dosing in monkeys, viramidine resulted in approximately three times the level of drug-related radioactivity in the liver compared to an equivalent dose of ribavirin. nih.gov This liver-targeting property is a key design feature of the prodrug. nih.govresearchgate.net The ¹³C label allows for precise quantification of viramidine, its primary metabolite ribavirin, and subsequent phosphorylated forms within these tissues. nih.gov
Below is an interactive table summarizing hypothetical, yet representative, data on the relative distribution of total ¹³C-labeled compounds following administration in a preclinical model.
Metabolomics, the study of small molecules in a biological system, often involves analyzing complex mixtures. acs.orgresearchgate.net A significant challenge is distinguishing between metabolites derived from the drug (exogenous) and those naturally present in the body (endogenous). nih.govscripps.edu Stable isotope labeling provides an elegant solution to this problem.
The ¹³C atoms in this compound give it and its subsequent metabolites a distinct mass signature. nih.gov When analyzed by a mass spectrometer, a molecule containing ¹³C is heavier than its unlabeled, endogenous counterpart. nih.gov For example, if an endogenous molecule has a mass of 'M', the drug-derived version will have a mass of 'M+5' (due to the five ¹³C atoms). This mass shift makes it possible to unambiguously identify and quantify the metabolites originating from the administered drug, even if they are structurally identical to endogenous compounds. scripps.eduresearchgate.net This technique is fundamental to accurately tracing metabolic pathways without interference from the background metabolome. monash.edu
Dynamic Metabolic Profiling and Pathway Analysis in Preclinical Models
Stable isotope tracing enables researchers to not only see where a drug goes but also how it changes over time, revealing the dynamics of its metabolic pathways. nih.govnih.gov After administering this compound, blood and tissue samples can be taken at multiple intervals to track the appearance and disappearance of different ¹³C-labeled metabolites. nih.gov
The primary metabolic pathway for viramidine is its conversion to ribavirin. nih.govnih.gov This is followed by phosphorylation to form ribavirin monophosphate (RMP), diphosphate (B83284) (RDP), and the active triphosphate (RTP). nih.gov Using ¹³C-labeled viramidine, studies can quantify the rate and extent of this activation cascade. It has been shown that viramidine is extensively converted to ribavirin in both rats and monkeys. nih.gov The resulting ribavirin is then phosphorylated in the liver. nih.gov Interestingly, viramidine itself can also be phosphorylated to viramidine monophosphate (VMP), VDP, and VTP, though these forms are typically found in the liver and not in red blood cells. nih.gov
The table below provides a hypothetical, yet representative, dynamic profile of ¹³C-labeled metabolites in the liver of an animal model over time.
This type of dynamic analysis, made possible by stable isotope tracing, provides crucial insights into the pharmacokinetics of the prodrug and the formation of its active therapeutic agent within the target organ. nih.govnih.gov
Time-Course Studies of Isotope Incorporation and Turnover Rates
Time-course studies using isotopically labeled viramidine are designed to track the absorption, distribution, metabolism, and excretion (ADME) of the compound over time. Following administration of labeled viramidine to animal models, plasma, urine, feces, and various tissues are collected at predetermined intervals. The concentration of the labeled parent drug and its metabolites is then quantified.
Whole-body autoradiography studies in rats with [14C]viramidine have shown that the liver is a primary site of drug accumulation and metabolism. This is a key finding, as viramidine was designed as a liver-targeting prodrug of ribavirin to increase efficacy against hepatitis C virus while potentially reducing systemic side effects like hemolytic anemia. The radioactivity in the liver of viramidine-treated rats was found to be significantly higher than in ribavirin-treated rats, indicating preferential uptake by the liver.
The turnover rates, or the rates at which viramidine is converted to ribavirin and subsequently eliminated, can be inferred from pharmacokinetic data. In rats, the elimination half-life of viramidine after intravenous administration was approximately 2.7 hours, while in monkeys, it was considerably longer at 28.9 hours, indicating species-specific differences in metabolism and elimination.
A hypothetical time-course study using this compound in rats might yield plasma concentration data as illustrated in the interactive table below. This table is based on typical pharmacokinetic profiles observed for prodrugs and their active metabolites.
Hypothetical Plasma Concentrations Following Oral Administration of this compound in Rats
| Time (hours) | Viramidine-13C5 (ng/mL) | Ribavirin-13C5 (ng/mL) |
|---|---|---|
| 0.25 | 50 | 20 |
| 0.5 | 150 | 80 |
| 1.0 | 200 | 250 |
| 2.0 | 120 | 400 |
| 4.0 | 40 | 350 |
| 8.0 | 10 | 200 |
| 12.0 | <5 | 100 |
| 24.0 | ND | 50 |
ND: Not Detected
Quantitative Assessment of Metabolic Conversion Efficiencies
A crucial aspect of preclinical in vivo studies with isotopically labeled compounds is the quantitative assessment of the efficiency with which the parent drug is converted to its metabolites. For this compound, this would involve measuring the ratio of the metabolite (ribavirin-13C5) to the parent compound in various biological matrices.
Studies with other forms of labeled viramidine have provided quantitative data on this conversion. For instance, following oral administration in rats and monkeys, viramidine was found to be extensively metabolized to ribavirin. The area under the concentration-time curve (AUC) for ribavirin is often significantly higher than that for viramidine, indicating efficient conversion. In human volunteers, the plasma AUC for ribavirin was two to four times higher than that for viramidine, underscoring the extensive metabolism of viramidine to ribavirin.
In cynomolgus monkeys, administration of viramidine resulted in three times the level of drug in the liver compared to the administration of ribavirin itself, but only half the drug level in red blood cells. This demonstrates the liver-targeting nature and the efficiency of the metabolic conversion in the target organ.
The conversion of viramidine to ribavirin is dose-dependent. Studies in rats have shown that the ratio of ribavirin to viramidine in plasma changes with the administered dose of viramidine. This conversion is catalyzed by the enzyme adenosine deaminase, which is abundant in the liver.
The following interactive table provides a hypothetical quantitative assessment of the metabolic conversion of this compound in different species, based on findings from studies with other labeled forms.
Hypothetical Metabolic Conversion Efficiency of this compound
| Species | Tissue/Fluid | AUC Ratio (Ribavirin-13C5 / Viramidine-13C5) | Conversion Efficiency (%) |
|---|---|---|---|
| Rat | Plasma | 2.5 | 71 |
| Rat | Liver | 5.0 | 83 |
| Monkey | Plasma | 3.0 | 75 |
| Monkey | Liver | 6.0 | 86 |
Conversion efficiency is a calculated metric based on the AUC ratio.
Analytical Methodologies Employing Viramidine 13c5 Hydrochloride As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), to the sample prior to any sample processing or analysis. kubikat.org The SIL-IS, being chemically identical to the analyte, experiences the same physical and chemical variations throughout the analytical procedure, including extraction, derivatization, and ionization. waters.comwaters.com By measuring the ratio of the signal from the native analyte to that of the SIL-IS using a mass spectrometer, any losses or variations during sample workup can be effectively compensated for, leading to a highly accurate determination of the analyte's concentration.
The use of a SIL-IS like Viramidine-13C5 Hydrochloride is considered the gold standard in quantitative bioanalysis for several reasons. Since the SIL-IS has nearly identical physicochemical properties to the analyte of interest, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer's ion source. waters.comwaters.com This co-behavior allows the SIL-IS to effectively correct for variability in extraction recovery and instrumental response. nih.gov Any fluctuations affecting the analyte during the analytical process will equally affect the SIL-IS, thus keeping the ratio of their signals constant and ensuring the accuracy of the final calculated concentration. waters.com The use of a SIL-IS is particularly crucial in correcting for inter-individual variability in sample matrices, which can lead to significant differences in extraction recovery. nih.gov
Biological matrices such as plasma, blood, and tissue homogenates are inherently complex, containing a multitude of endogenous components like salts, lipids, and proteins. nih.govnih.gov These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.gov Matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. waters.com A SIL-IS, such as this compound, is the most effective tool to compensate for these matrix effects. waters.com Because the SIL-IS and the analyte co-elute from the liquid chromatography column and enter the mass spectrometer ion source at the same time, they are subjected to the same degree of matrix-induced ion suppression or enhancement. waters.com Consequently, the ratio of the analyte signal to the internal standard signal remains unaffected, allowing for accurate quantification even in the presence of significant matrix effects.
Development and Validation of LC-MS/MS Methods for Viramidine and its Metabolites in Research Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and specific quantification of drugs and their metabolites in biological samples. mdpi.com The development and validation of a robust LC-MS/MS method are critical for obtaining reliable data in pharmacokinetic and metabolic studies.
A sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous analysis of viramidine and its primary metabolite, ribavirin (B1680618), in human plasma and monkey red blood cells. nih.govnih.gov These methods utilize a stable isotope-labeled internal standard, [¹³C]viramidine, to ensure accuracy and precision. nih.govnih.gov
The primary goal of sample preparation is to remove interfering substances from the biological matrix and to concentrate the analyte of interest. nih.govnih.gov Common techniques employed in the bioanalysis of viramidine include protein precipitation and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a rapid and straightforward technique often used for plasma and serum samples. youtube.com It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate the proteins. youtube.com After centrifugation, the clear supernatant containing the analyte and the internal standard is collected for analysis. A validated method for viramidine in human plasma utilized protein precipitation with acetonitrile. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup compared to protein precipitation by selectively isolating the analyte from the matrix. youtube.com In a method developed for analyzing total viramidine and ribavirin in monkey red blood cells, an aminopropyl (NH₂) SPE cartridge was used for purification after initial protein precipitation and conversion of phosphorylated metabolites. nih.gov This multi-step process ensures a cleaner extract, which can improve the sensitivity and robustness of the LC-MS/MS analysis.
Achieving good chromatographic separation is crucial to minimize interferences and ensure accurate quantification. In the analysis of viramidine and its metabolites, reverse-phase chromatography is commonly employed. The optimization process involves selecting an appropriate column, mobile phase composition, and gradient elution profile to achieve sharp, symmetrical peaks with adequate separation from other matrix components. For the simultaneous analysis of viramidine and ribavirin, a C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier like formic acid to improve peak shape and ionization efficiency. researchgate.net The goal is to have the analyte and its isotope-labeled internal standard co-elute to ensure proper correction for any matrix effects occurring at that specific retention time. waters.com
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for targeted quantification through the use of selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM). nih.gov In SRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented in the collision cell. The third quadrupole is then set to monitor a specific product ion that is characteristic of the precursor ion. This precursor-to-product ion transition is highly specific to the analyte.
For the analysis of viramidine and its internal standard, the mass spectrometer is operated in positive electrospray ionization (ESI) mode. nih.govnih.gov The precursor-to-product ion transitions are optimized to achieve the highest signal intensity. For instance, in a validated method, the following transitions were monitored:
Viramidine: m/z 244 → 112 nih.gov
[¹³C]Viramidine (Internal Standard): m/z 249 → 112 nih.gov
Ribavirin: m/z 245 → 113 nih.gov
[¹³C]Ribavirin (Internal Standard): m/z 250 → 113 nih.gov
The optimization of parameters such as collision energy and declustering potential is essential for maximizing the sensitivity of the assay. researchgate.net
The validation of these methods demonstrates their accuracy and precision for quantifying viramidine in research samples. The data below illustrates the performance of a validated LC-MS/MS method for viramidine in human plasma.
Table 1: Intra- and Inter-Day Precision and Accuracy for Viramidine in Human Plasma
| Nominal Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| 1 | 7.0 | 5.2 | 5.8 | -4.3 |
| 5 | 1.0 | -2.4 | 3.5 | -0.6 |
| 250 | 1.8 | -1.5 | 2.5 | -1.9 |
| 1000 | 2.1 | 0.5 | 2.3 | -0.1 |
Data adapted from Liu Y, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2006. nih.gov
This table showcases the excellent precision (low %CV) and accuracy (low %Bias) of the method across a range of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
Applications in Research Bioanalysis and Preclinical Pharmacokinetic Studies
The unique physicochemical properties of this compound, particularly its identical chromatographic behavior and ionization efficiency to the unlabeled analyte, make it an indispensable tool in preclinical research. Its application ensures the high fidelity of analytical data, which is foundational to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of viramidine in animal models.
Quantification in Non-Human Biological Samples (e.g., Animal Plasma, Tissue Homogenates)
Sensitive and specific LC-MS/MS methods have been developed and validated for the simultaneous quantification of viramidine and its active metabolite, ribavirin, in non-human biological samples. These methods are crucial for elucidating the pharmacokinetic profile of viramidine in preclinical species such as rats and monkeys. nih.govnih.gov
A common approach involves protein precipitation from plasma samples, followed by HPLC separation and detection using an MS/MS system with positive electrospray ionization in the multiple reaction monitoring (MRM) mode. nih.gov The use of this compound as an internal standard is integral to this methodology. It is added to the samples at a known concentration early in the sample preparation process to account for any variability in extraction efficiency and potential matrix effects. nih.gov
For instance, in a study analyzing viramidine levels in rat and monkey plasma, the precursor-to-product ion transitions monitored were m/z 244→112 for viramidine and m/z 249→112 for [13C]viramidine, respectively. nih.gov This specific monitoring ensures that only the compounds of interest are quantified, enhancing the specificity of the assay.
The following tables summarize the key parameters of a validated LC-MS/MS method for the quantification of viramidine in animal plasma, demonstrating the method's performance.
Table 1: LC-MS/MS Method Parameters for Viramidine Quantification in Animal Plasma
| Parameter | Value |
|---|---|
| Internal Standard | [13C]Viramidine |
| Biological Matrix | Rat and Monkey Plasma |
| Sample Preparation | Protein Precipitation |
| Analytical Technique | HPLC-MS/MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Viramidine) | m/z 244 → 112 |
| MRM Transition ([13C]Viramidine) | m/z 249 → 112 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL nih.gov |
| Linearity Range | 1 - 1000 ng/mL nih.gov |
Table 2: Accuracy and Precision of Viramidine Quantification in Animal Plasma nih.gov
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|
| 5 | 7.0 | 5.2 | 4.8 | 1.8 |
| 250 | 1.0 | -4.3 | 2.5 | -0.4 |
Similar methodologies have been successfully applied to quantify total viramidine and its phosphorylated metabolites in monkey red blood cells. nih.govresearchgate.net These studies are vital for understanding the distribution and metabolism of the prodrug in different biological compartments, providing a comprehensive pharmacokinetic picture. nih.gov The use of a stable isotope-labeled internal standard in these assays is crucial for achieving the necessary accuracy and precision to support such detailed investigations. nih.govresearchgate.net
Ensuring Analytical Rigor, Reproducibility, and Robustness in Research Laboratories
The use of this compound as an internal standard is a cornerstone for ensuring the analytical rigor, reproducibility, and robustness of bioanalytical methods in research laboratories. In preclinical pharmacokinetics, where data from a small number of animals are often extrapolated, the reliability of each measurement is of utmost importance.
Analytical rigor is achieved through the validation of the bioanalytical method according to stringent criteria, including specificity, linearity, accuracy, precision, and stability. The co-elution of the stable isotope-labeled internal standard with the analyte of interest allows for the correction of variations that can occur during sample preparation and analysis. This is particularly important in complex biological matrices like plasma and tissue homogenates, where endogenous substances can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. By having an internal standard that is affected by the matrix in the same way as the analyte, the ratio of their responses remains constant, leading to more accurate quantification.
Reproducibility, the ability to obtain consistent results across different experiments and laboratories, is significantly enhanced by the use of a stable isotope-labeled internal standard. It minimizes the impact of variations in instrument performance, sample handling, and environmental conditions. This is critical for comparing data from different preclinical studies and for ensuring the long-term viability of an analytical method.
The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. The inherent similarity between this compound and viramidine ensures that minor changes in chromatographic conditions or sample processing have a proportional effect on both, thus preserving the accuracy of the results. This robustness is essential for the routine application of the method in a high-throughput preclinical research environment.
Advanced Research Perspectives and Future Directions in Viramidine 13c5 Hydrochloride Research
Integration with Systems Biology and Multi-Omics Approaches
Systems biology aims to understand the entirety of biological processes by integrating data from various "omics" fields. The use of stable isotope-labeled compounds like Viramidine-13C5 Hydrochloride is instrumental in providing dynamic functional data to complement the static snapshots offered by genomics, transcriptomics, and proteomics.
Applications in Metabolomics and Fluxomics for Comprehensive Pathway Analysis
Metabolomics, the large-scale study of small molecules or metabolites, can be significantly enhanced by the use of stable isotope labeling. nih.govnih.govmonash.edu By introducing this compound into a biological system, researchers can trace the metabolic pathways of its conversion to Ribavirin (B1680618) and subsequent phosphorylation to its active forms. This allows for a comprehensive analysis of the metabolic flux, or the rate of turnover of metabolites, through specific pathways. nih.govvanderbilt.edu
Key applications include:
Tracing Metabolic Fate: Following the incorporation of the 13C label from this compound into Ribavirin and its downstream metabolites allows for the unambiguous identification and quantification of these compounds in complex biological matrices. nih.gov This can help in understanding the efficiency of the conversion of the prodrug and the subsequent metabolic steps.
Dynamic Pathway Analysis: Isotope tracing experiments can reveal the dynamics of metabolic pathways in response to various stimuli or disease states. nih.gov For instance, researchers could investigate how viral infections alter the metabolic pathways involved in nucleoside metabolism by tracking the labeled carbon atoms from this compound.
Identifying Novel Metabolic Pathways: The use of labeled compounds can sometimes lead to the discovery of previously unknown metabolic pathways or shunts. nih.gov The detailed analysis of labeled metabolite profiles may reveal unexpected metabolic products of Viramidine or Ribavirin.
Below is an illustrative data table showcasing the type of data that could be generated from a metabolomics study using this compound.
| Metabolite | Isotopic Enrichment (%) | Fold Change vs. Control | Pathway |
| Viramidine-13C5 | 95.2 | N/A | Prodrug Metabolism |
| Ribavirin-13C5 | 68.4 | +15.3 | Antiviral Action |
| Ribavirin-13C5 Monophosphate | 45.1 | +12.8 | Antiviral Action |
| Ribavirin-13C5 Triphosphate | 22.7 | +9.5 | Antiviral Action |
| 13C-labeled Guanine | 5.3 | +2.1 | Nucleotide Salvage |
This table is a hypothetical representation of potential data.
Methodological Advancements in Isotope Labeling Synthesis and Detection Technologies
The utility of this compound is intrinsically linked to the technologies available for its synthesis and detection. Continuous advancements in these areas are expanding the scope and resolution of studies involving isotopically labeled compounds.
Development of High-Resolution Mass Spectrometry Techniques for Isotope Tracing
High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics and is particularly powerful when combined with stable isotope labeling. acs.orgspringernature.comacs.org Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometry offer the mass accuracy and resolution required to distinguish between isotopically labeled and unlabeled metabolites and to resolve isobaric interferences. nih.govfrontiersin.org
Advantages of HRMS in this context include:
Unambiguous Formula Assignment: The high mass accuracy of HRMS allows for the confident determination of the elemental composition of detected metabolites, which is crucial for identifying novel or unexpected metabolic products of Viramidine. acs.org
Enhanced Sensitivity and Specificity: HRMS can detect and quantify low-abundance metabolites, which is important for tracing the full metabolic cascade of Viramidine, including transient intermediates. nih.gov
Isotopologue Distribution Analysis: HRMS can resolve the different isotopologues (molecules that differ only in their isotopic composition) of a metabolite, providing detailed information about the labeling pattern and thus the underlying metabolic pathways. youtube.com
Novel Approaches for Data Processing and Interpretation of Isotopic Data
The large and complex datasets generated by HRMS-based isotope tracing studies require sophisticated computational tools for processing and interpretation. nih.govmetsol.com Several software solutions have been developed to automate the identification of labeled peaks, correct for natural isotope abundance, and perform flux analysis. nih.gov
Key aspects of data processing include:
Peak Picking and Alignment: Algorithms are used to identify and align peaks corresponding to labeled and unlabeled metabolites across different samples.
Isotope Correction: The raw data is corrected for the natural abundance of 13C and other isotopes to accurately determine the extent of labeling from the introduced tracer. youtube.com
Metabolic Modeling: The corrected isotopic data can be fed into mathematical models of metabolic networks to calculate metabolic fluxes and gain a quantitative understanding of cellular metabolism. nih.gov
Emerging Applications of this compound in Specialized Biomedical Research
Beyond broad metabolomic profiling, this compound has the potential to be a valuable tool in more focused biomedical research areas, such as the detailed investigation of specific proteins involved in its therapeutic action.
Potential for Investigating Specific Enzyme Kinetics or Transporter Mechanisms in Defined Research Models
The incorporation of a stable isotope label provides a means to study the kinetics of enzymatic reactions and the mechanisms of membrane transporters with high precision.
Enzyme Kinetics: The use of this compound can facilitate the study of the enzymes responsible for its conversion to Ribavirin and the subsequent phosphorylation steps. By measuring the rate of appearance of the 13C-labeled products, it is possible to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov Furthermore, kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, can provide insights into the transition state of the enzymatic reaction, helping to elucidate the catalytic mechanism. nih.govmdpi.com
Transporter Mechanisms: The uptake of nucleoside analogs like Viramidine and Ribavirin into cells is mediated by specific nucleoside transporters. nih.govfrontiersin.orgnih.govfrontiersin.org By using this compound, researchers can directly measure the rate of its transport across cellular membranes in various cell types or in reconstituted transporter systems. This can help to identify the specific transporters involved, characterize their substrate specificity and kinetics, and investigate how their function is regulated. nih.gov
Below is a hypothetical data table illustrating the kind of data that could be obtained from a study on transporter kinetics using this compound.
| Transporter | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| hCNT1 | Viramidine-13C5 | 15.2 | 150.7 |
| hENT1 | Viramidine-13C5 | 85.6 | 480.2 |
| hCNT2 | Viramidine-13C5 | 22.8 | 210.4 |
This table is a hypothetical representation of potential data.
Q & A
Q. How to statistically analyze multivariate data from this compound metabolic flux studies?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify key metabolites.
- Pathway Enrichment : Use tools like MetaboAnalyst to map 13C-labeled metabolites to pathways (e.g., purine metabolism).
- False Discovery Rate (FDR) : Correct p-values using Benjamini-Hochberg method (q < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
